6-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}-3-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a dihydro-benzodioxin moiety and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine, which is then reacted with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as Alzheimer’s.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl): This compound shares the dihydro-benzodioxin moiety but lacks the pyrimidinone core.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another compound with a similar benzodioxin structure but different functional groups.
Uniqueness
6-{(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}-3-methyl-3,4-dihydropyrimidin-4-one is unique due to its combination of the dihydro-benzodioxin and dihydropyrimidinone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
6-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C15H17N3O3/c1-17(14-8-15(19)18(2)10-16-14)9-11-3-4-12-13(7-11)21-6-5-20-12/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
CEEQXBSBIZTKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=CC1=O)N(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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